

# The Discovery and Development of MK-8353 (SCH900353): A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

MK-8353, formerly known as SCH900353, is an orally bioavailable, potent, and selective dual-mechanism inhibitor of ERK1 and ERK2.[1][2] Its development was spurred by the need to overcome resistance to MAPK pathway inhibitors, such as BRAF and MEK inhibitors, a common clinical challenge.[3] MK-8353 not only inhibits the kinase activity of ERK1/2 but also prevents its phosphorylation by MEK, offering a distinct advantage over its predecessors.[4][5] This technical guide provides an in-depth overview of the discovery, preclinical evaluation, and clinical development of MK-8353, presenting key data in a structured format, detailing experimental protocols, and visualizing critical pathways and processes.

## Introduction: The Rationale for an ERK Inhibitor

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a critical regulator of cell proliferation, differentiation, and survival.[6] Constitutive activation of this pathway, often through mutations in BRAF or RAS genes, is a hallmark of many cancers, including melanoma and colorectal cancer.[1][7] While BRAF and MEK inhibitors have shown significant efficacy, acquired resistance frequently emerges, often through the reactivation of ERK signaling.[3] This underscored the therapeutic potential of directly targeting ERK1/2, the final kinase in the MAPK cascade.



The preclinical tool compound SCH772984 demonstrated promising activity in BRAF/RAS-mutant cancer cell lines and in models of acquired resistance to BRAF/MEK inhibitors.[1] However, it possessed suboptimal pharmacokinetic properties for clinical development.[5][8] This led to the development of **MK-8353**, an analog with improved oral bioavailability and pharmacokinetic profile.[1][8]

# Preclinical Development In Vitro Potency and Selectivity

**MK-8353** demonstrated potent inhibition of both activated and nonactivated forms of ERK1 and ERK2.[1] Its selectivity was established against a broad panel of human kinases.[1][9]

| Parameter                                 | Assay                   | Value                                                                                                      |
|-------------------------------------------|-------------------------|------------------------------------------------------------------------------------------------------------|
| IC50 (activated ERK1)                     | IMAP kinase assay       | 23.0 nM[1]                                                                                                 |
| IC50 (activated ERK2)                     | IMAP kinase assay       | 8.8 nM[1]                                                                                                  |
| IC50 (nonactivated ERK2)                  | MEK1-ERK2–coupled assay | 0.5 nM[1]                                                                                                  |
| Kinase Selectivity                        | 227-human kinase panel  | No kinase inhibited by >35% at 0.1 $\mu$ M; only CLK2, FLT4, and Aurora B inhibited >50% at 1.0 $\mu$ M[1] |
| Cellular Proliferation IC50 (A2058)       | CellTiter-Glo           | 371 nM[9]                                                                                                  |
| Cellular Proliferation IC50 (HT-29)       | CellTiter-Glo           | 51 nM[9]                                                                                                   |
| Cellular Proliferation IC50<br>(Colo-205) | CellTiter-Glo           | 23 nM[9]                                                                                                   |

# **In Vivo Anti-Tumor Activity**

In xenograft models of human cancer, **MK-8353** exhibited dose-dependent tumor growth inhibition and, at higher doses, tumor regression.[1]



| Xenograft Model                    | Dose (mpk, oral, twice daily) | Outcome                                                        |
|------------------------------------|-------------------------------|----------------------------------------------------------------|
| Colo-205 (BRAFV600 mutant)         | 30                            | Significant tumor growth inhibition[1]                         |
| Colo-205 (BRAFV600 mutant)         | 60                            | Tumor regression[1]                                            |
| SK-MEL-28 (BRAFV600 mutant)        | 30                            | Significant tumor growth inhibition[1]                         |
| SK-MEL-28 (BRAFV600 mutant)        | 60                            | Tumor regression[1]                                            |
| Various Human Cancer<br>Xenografts | 60                            | ≥50% tumor growth inhibition or regression in 83% of models[1] |

### **Preclinical Pharmacokinetics**

**MK-8353** displayed acceptable oral bioavailability in multiple species, with moderate clearance. [9]

| Species              | Clearance | Half-life (hr) | Oral Bioavailability<br>(%) |
|----------------------|-----------|----------------|-----------------------------|
| Mouse (CD1)          | Moderate  | 1.3 - 2.8      | 23 - 80[9]                  |
| Rat (Sprague Dawley) | Moderate  | 1.3 - 2.8      | 23 - 80[9]                  |
| Dog (Beagle)         | Moderate  | 1.3 - 2.8      | 23 - 80[9]                  |
| Monkey (Cynomolgus)  | Moderate  | 1.3 - 2.8      | 2[9]                        |

# **Clinical Development: Phase I Studies**

Two key Phase I studies were conducted: P07652 in healthy volunteers and MK-8353-001 in patients with advanced solid tumors.[1][3]

## **Pharmacokinetics in Humans**



**MK-8353** was orally administered, and its pharmacokinetic profile was characterized in both healthy volunteers and cancer patients.[1]

| Parameter               | Healthy Volunteers (P07652, single dose) | Cancer Patients (MK-8353-<br>001, continuous twice-daily<br>dosing) |
|-------------------------|------------------------------------------|---------------------------------------------------------------------|
| Dose Range              | 10 - 400 mg[1]                           | 100 - 800 mg[1]                                                     |
| tmax (hr)               | 1.5 - 3[1]                               | 2 - 5[1]                                                            |
| Terminal Half-life (hr) | 4.2 - 8.9[1]                             | 5 - 14[ <u>1</u> ]                                                  |
| AUC                     | Dose-proportional increase[1]            | Near proportional increase[1]                                       |
| Steady State            | N/A                                      | Achieved by day 8[1]                                                |
| Accumulation Ratio      | N/A                                      | ~2-fold on day 15[1]                                                |

# **Safety and Tolerability**

**MK-8353** was generally well-tolerated up to a dose of 400 mg twice daily.[1][10] Dose-limiting toxicities (DLTs) were observed at the 400 mg and 800 mg dose levels.[1]

| Adverse Event (Any Grade) | Frequency in MK-8353-001 Study (%) |
|---------------------------|------------------------------------|
| Diarrhea                  | 44[1]                              |
| Fatigue                   | 40[1]                              |
| Nausea                    | 32[1]                              |
| Maculopapular Rash        | 28[1]                              |
| Vomiting                  | 28[1]                              |

Dose-Limiting Toxicities (MK-8353-001 Study):

 800 mg cohort: Grade 3 diarrhea, hyperbilirubinemia, nausea, vomiting, Grade 2 vision changes; Grade 3 fatigue, Grade 3 hyperbilirubinemia.[1]



• 400 mg cohort: Grade 2 diarrhea (considered a DLT due to missed doses), Grade 3 rash.[1]

The maximum tolerated dose (MTD) was preliminarily identified as 400 mg twice daily.[1]

# **Clinical Efficacy**

In the **MK-8353**-001 study, antitumor activity was observed, particularly in patients with BRAFV600-mutant melanoma.[1]

| Efficacy Endpoint                    | Result                              |
|--------------------------------------|-------------------------------------|
| Number of Evaluable Patients         | 15[1]                               |
| Partial Responses (PR)               | 3 (20% of evaluable patients)[1]    |
| Patient Population with PR           | All had BRAFV600-mutant melanoma[1] |
| Overall Response Rate (all patients) | 12%[1]                              |

# Experimental Protocols In Vitro Kinase Assays

- IMAP Kinase Assay (Activated ERK1/2): The inhibitory activity of **MK-8353** against activated ERK1 and ERK2 was determined using an IMAP (Immobilized Metal Affinity for Phosphochemicals) kinase assay. This fluorescence polarization-based assay measures the phosphorylation of a substrate peptide by the target kinase.[1]
- MEK1-ERK2—Coupled Assay (Nonactivated ERK2): The potency against nonactivated ERK2
  was assessed in a coupled assay where MEK1 was used to activate ERK2 in the presence
  of the inhibitor. The subsequent ERK2 activity was then measured.[1]

## **Cell Proliferation Assay**

- Cell Lines: A panel of cancer cell lines, including A2058 (melanoma), HT-29, and Colo-205 (colorectal cancer), were used.[9]
- Procedure: Cells were plated in 96-well plates and treated with a range of MK-8353
   concentrations for 3 days. Cell viability was quantified using the CellTiter-Glo Luminescent



Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells. IC50 values were calculated from the resulting dose-response curves.[1]

# **Immunoblot Analysis**

- Sample Preparation: A2058 cells were treated with varying concentrations of **MK-8353** for 24 hours. Whole-cell lysates were prepared, and protein concentrations were determined.[1][9]
- Procedure: Equal amounts of protein were separated by SDS-PAGE, transferred to a
  membrane, and probed with primary antibodies against total and phosphorylated forms of
  ERK (pERK) and its downstream substrate RSK (pRSK). Appropriate secondary antibodies
  conjugated to a detectable label were used for visualization.[1]

## **Human Xenograft Studies**

- Animal Models: Female athymic nude mice or SCID mice were subcutaneously injected with human cancer cells (e.g., Colo-205, SK-MEL-28).[1]
- Treatment: Once tumors reached a specified size, mice were randomized to receive vehicle control or MK-8353 administered by oral gavage, typically twice daily.[1]
- Efficacy Assessment: Tumor volumes were measured regularly to assess tumor growth inhibition or regression.[1]
- Pharmacodynamic Assessment: At various time points after dosing, tumors and normal tissues (e.g., skin) were harvested. Tissue homogenates were analyzed by immunoblotting for pERK and total ERK levels. Immunohistochemistry was also used to assess pERK expression in tissue sections.[1]

# **Clinical Trial Protocol (MK-8353-001)**

- Study Design: A phase I, open-label, dose-escalation study in patients with advanced solid tumors.[1][11]
- Part 1a (Dose Escalation): Patients received escalating doses of MK-8353 (100 mg to 800 mg twice daily) to determine the MTD and DLTs.[1]







- Part 1b (Dose Confirmation): An expanded cohort of patients was treated at doses up to 400 mg twice daily.[1]
- Assessments: Safety and tolerability were the primary objectives. Pharmacokinetics were assessed through plasma sampling. Pharmacodynamics were evaluated via pERK levels in skin biopsies. Antitumor activity was assessed by radiographic imaging according to RECIST v1.1 criteria.[1]

# **Visualizations**





MAPK Signaling Pathway and MK-8353 Inhibition

Click to download full resolution via product page

Caption: Mechanism of action of MK-8353 in the MAPK signaling pathway.



#### Logical Flow of MK-8353 Development

#### Discovery Phase







Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



## References

- 1. Development of MK-8353, an orally administered ERK1/2 inhibitor, in patients with advanced solid tumors PMC [pmc.ncbi.nlm.nih.gov]
- 2. MK-8353 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. Development of MK-8353, an orally administered ERK1/2 inhibitor, in patients with advanced solid tumors PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Results of an open-label phase 1b study of the ERK inhibitor MK-8353 plus the MEK inhibitor selumetinib in patients with advanced or metastatic solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Facebook [cancer.gov]
- 7. hra.nhs.uk [hra.nhs.uk]
- 8. pubs.acs.org [pubs.acs.org]
- 9. selleckchem.com [selleckchem.com]
- 10. JCI Insight Development of MK-8353, an orally administered ERK1/2 inhibitor, in patients with advanced solid tumors [insight.jci.org]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- To cite this document: BenchChem. [The Discovery and Development of MK-8353 (SCH900353): A Technical Whitepaper]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b609107#discovery-and-development-of-mk-8353-sch900353]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com